molecular formula C17H18N2O2 B2672962 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1903225-07-9

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone

Numéro de catalogue B2672962
Numéro CAS: 1903225-07-9
Poids moléculaire: 282.343
Clé InChI: KFEDDOQWLGUBDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.

Mécanisme D'action

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone inhibits the activity of mTOR, a serine/threonine kinase that regulates cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone selectively inhibits mTORC1 by binding to the ATP-binding site of mTOR and preventing its kinase activity. This leads to the inhibition of downstream targets such as p70S6K and 4E-BP1, which are involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and renal cancers. In animal models of cancer, 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone has been shown to reduce tumor growth and metastasis. In neurological disorders, 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In metabolic diseases, 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone has been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity and type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone is its high selectivity for mTORC1, which reduces the potential for off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone is its relatively short half-life, which may require frequent dosing in animal studies. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Orientations Futures

There are several future directions for the research and development of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone. One direction is the optimization of its pharmacokinetic properties, such as improving its solubility and half-life. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the combination of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone with other drugs or therapies may enhance its efficacy and reduce potential resistance. Finally, the identification of biomarkers that predict response to 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone may improve patient selection and personalized medicine.

Méthodes De Synthèse

The synthesis of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of 2-(m-tolyl)acetonitrile with 3-hydroxypyridine in the presence of sodium hydride to form 3-(m-tolyl)-1-(pyridin-3-yloxy)propanenitrile. This intermediate is then reacted with azetidine in the presence of sodium hydride to form 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and metabolic diseases. In cancer, mTOR inhibitors have shown promising results in preclinical and clinical studies, particularly in the treatment of breast, prostate, and renal cancers. In neurological disorders, mTOR inhibitors have been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In metabolic diseases, mTOR inhibitors have been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity and type 2 diabetes.

Propriétés

IUPAC Name

2-(3-methylphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-4-2-5-14(8-13)9-17(20)19-11-16(12-19)21-15-6-3-7-18-10-15/h2-8,10,16H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEDDOQWLGUBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.